![molecular formula C8H16O3Si B14284716 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate CAS No. 119171-41-4](/img/structure/B14284716.png)
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is an organosilicon compound that features a hydroxy(dimethyl)silyl group attached to a propyl chain, which is further connected to a prop-2-enoate (acrylate) group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate typically involves the reaction of 3-chloropropyl dimethylsilanol with acrylic acid or its derivatives under suitable conditions. The reaction can be catalyzed by bases such as triethylamine or pyridine to facilitate the esterification process. The general reaction scheme is as follows:
3-chloropropyl dimethylsilanol+acrylic acid→3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation or chromatography is essential to remove any impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The acrylate group can be reduced to form the corresponding alkane.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[Oxodimethylsilyl]propyl prop-2-enoate.
Reduction: Formation of 3-[Hydroxy(dimethyl)silyl]propyl propanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based polymers and resins.
Organic Synthesis: Acts as a building block for the synthesis of more complex organosilicon compounds.
Biology and Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mécanisme D'action
The mechanism of action of 3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate involves its ability to form stable covalent bonds with various substrates. The hydroxy group can participate in hydrogen bonding and nucleophilic attacks, while the acrylate group can undergo polymerization reactions. These properties make it a versatile compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[Hydroxy(dimethyl)silyl]propyl methacrylate
- 3-[Hydroxy(dimethyl)silyl]propyl acrylate
- 3-[Hydroxy(dimethyl)silyl]propyl but-2-enoate
Uniqueness
3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate is unique due to its specific combination of a hydroxy(dimethyl)silyl group and a prop-2-enoate group. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it suitable for specialized applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
119171-41-4 |
|---|---|
Formule moléculaire |
C8H16O3Si |
Poids moléculaire |
188.30 g/mol |
Nom IUPAC |
3-[hydroxy(dimethyl)silyl]propyl prop-2-enoate |
InChI |
InChI=1S/C8H16O3Si/c1-4-8(9)11-6-5-7-12(2,3)10/h4,10H,1,5-7H2,2-3H3 |
Clé InChI |
MTPUQNANTIHVJG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCOC(=O)C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Pyrido[3,4-b]indole, 1-(4-methoxyphenyl)-](/img/no-structure.png)
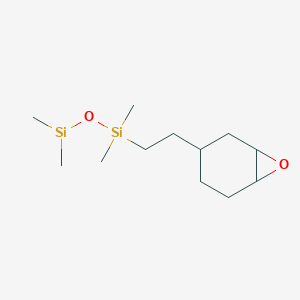
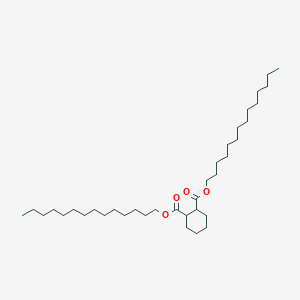
![N,N,N-Trimethyl-2-[(pent-2-enoyl)oxy]ethan-1-aminium](/img/structure/B14284667.png)
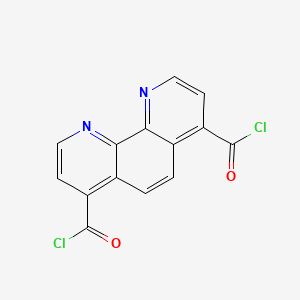


![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

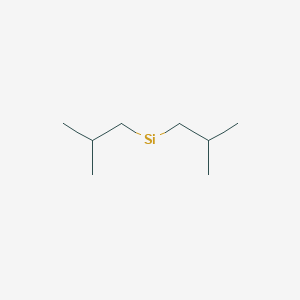
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)
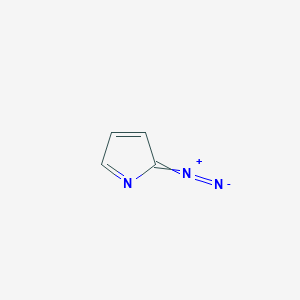

![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
